molecular formula C8H8O4 B1595387 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone CAS No. 50827-57-1

2-Hydroxymethyl-6-methoxy-1,4-benzoquinone

Cat. No.: B1595387
CAS No.: 50827-57-1
M. Wt: 168.15 g/mol
InChI Key: PXEBZHWTQGYVCO-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-6-methoxy-1,4-benzoquinone is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoquinone, characterized by the presence of hydroxymethyl and methoxy groups at the 2 and 6 positions, respectively. This compound is known for its ability to enhance electron transfer processes, such as ascorbate oxidation and nitric oxide reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone typically involves the oxidation of 2-hydroxymethyl-6-methoxyphenol. One common method is the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at controlled temperatures to ensure the selective formation of the quinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-6-methoxy-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to its corresponding hydroquinone form.

    Substitution: The hydroxymethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of higher-order quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted benzoquinone derivatives with different functional groups.

Scientific Research Applications

2-Hydroxymethyl-6-methoxy-1,4-benzoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone involves its ability to participate in redox reactions. It acts as an electron acceptor, facilitating the transfer of electrons in various biochemical processes. This property is particularly useful in enhancing the activity of certain enzymes and in the reduction of nitric oxide .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxymethyl-1,4-benzoquinone
  • 6-Methoxy-1,4-benzoquinone
  • 2-Methyl-6-methoxy-1,4-benzoquinone

Uniqueness

2-Hydroxymethyl-6-methoxy-1,4-benzoquinone is unique due to the presence of both hydroxymethyl and methoxy groups, which enhance its electron transfer capabilities. This dual functionality makes it more versatile in various chemical and biological applications compared to its similar compounds .

Properties

IUPAC Name

2-(hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEBZHWTQGYVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198858
Record name 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-6-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID80198858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50827-57-1
Record name 2-Hydroxymethyl-6-methoxybenzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050827571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50827-57-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271291
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Record name 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-6-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
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Record name 2-HYDROXYMETHYL-6-METHOXYBENZOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
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2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
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Reactant of Route 6
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